molecular formula C29H37NO B13070358 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one

Cat. No.: B13070358
M. Wt: 415.6 g/mol
InChI Key: GTMASLQXBKMFQK-GJHDBBOXSA-N
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Description

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. Its structure features two 4-tert-butylbenzylidene groups at the 3- and 5-positions of a piperidin-4-one core, with an ethyl substituent at the 1-position.

Properties

Molecular Formula

C29H37NO

Molecular Weight

415.6 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C29H37NO/c1-8-30-19-23(17-21-9-13-25(14-10-21)28(2,3)4)27(31)24(20-30)18-22-11-15-26(16-12-22)29(5,6)7/h9-18H,8,19-20H2,1-7H3/b23-17+,24-18+

InChI Key

GTMASLQXBKMFQK-GJHDBBOXSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/C1

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3,5-bis(arylidene)-4-piperidones are highly dependent on substituents at the benzylidene aryl rings and the N-position of the piperidinone. Key comparisons include:

Benzylidene Substituents

Electron-Withdrawing Groups (Br, F):

  • 3,5-Bis(2-bromobenzylidene) derivatives (e.g., compounds 4i, 4j in ) exhibit moderate cytotoxic activity, with melting points ranging from 84–126°C. Bromine’s electron-withdrawing nature may enhance stability but reduce solubility .
  • Fluorinated analogs (e.g., 3,5-bis(2-fluorobenzylidene)-4-piperidone in ) show antiproliferative effects, attributed to fluorine’s electronegativity improving target binding .

Hydroxy-substituted analogs (e.g., 3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones in ) act as enzyme inhibitors (CARM1), where hydroxyl groups facilitate hydrogen bonding with active sites .

N-Substituents
  • 1-Ethyl group (target compound) vs. 1-methyl (), 1-benzyl (), or 1-acyl ():
    • Ethyl provides moderate steric hindrance and lipophilicity, balancing solubility and bioavailability.
    • Acylated derivatives (e.g., 1-cinnamoyl in ) show improved cytotoxic activity due to enhanced electron-withdrawing effects .

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity : tert-butyl > bromo > methoxy > hydroxy. Higher lipophilicity may enhance cell penetration but reduce aqueous solubility.
  • Electronic Effects: Electron-withdrawing groups (Br, F) stabilize the dienone system, enhancing electrophilic reactivity with biological nucleophiles.
  • Steric Effects : Bulkier substituents (tert-butyl) may hinder interactions with flat binding pockets but improve metabolic stability.

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